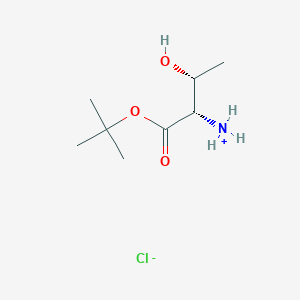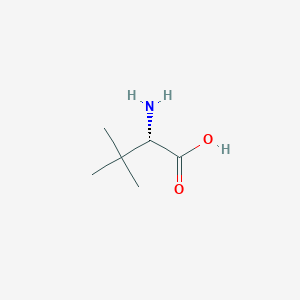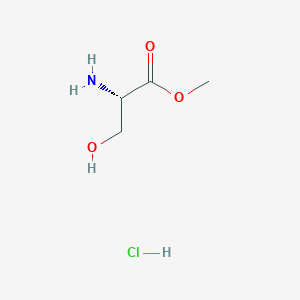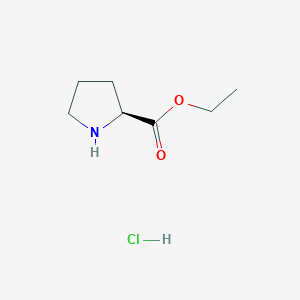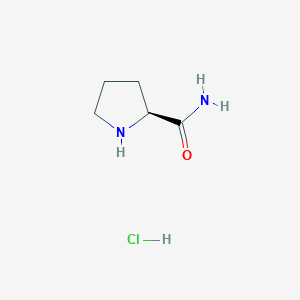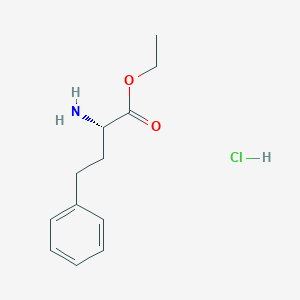
Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure analysis for Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride is not available in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, melting point, boiling point, and reactivity. Unfortunately, the specific physical and chemical properties of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride are not available in the literature .Aplicaciones Científicas De Investigación
1. Deep Eutectic Solvents (DESs) in Pharmaceutical Applications
- Summary of Application: DESs, which can be composed of compounds like Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, are used in various applications including natural product extraction and drug delivery systems .
- Methods of Application: The hydrogen bond acceptors (HBA) of DESs are mainly quaternary ammonium salts or amphoteric ions; the hydrogen bond donors (HBD) are mostly compounds such as urea, polyols, and sugars . Their melting points are related to hydrogen bonding, their polarities are higher than most ionic liquids, and their viscosities are generally in the range of 0.01–5 Pa·s .
- Results or Outcomes: Compared with traditional organic solvents and conventional ionic liquids, DESs have higher solubility, with their ability to dissolve metal oxides and insoluble drugs, and have good biodegradability . DESs have high extraction rates in flavonoids and phenols, can increase drug solubility in drug delivery systems .
2. Ethyl Benzimidate Hydrochloride in Organic Synthesis
- Summary of Application: Ethyl benzimidate hydrochloride is used in the preparation of (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate by reacting with ®-ethyl cysteine hydrochloride . It also reacts with D-penicillamine methyl ester hydrochloride and triethylamine to prepare methyl-5,5- dimethyl-2-phenyl-2-thiazoline-4-carboxylate .
- Methods of Application: The specific experimental procedures are not provided in the source, but typically these reactions would be carried out in a suitable solvent under controlled temperature conditions .
- Results or Outcomes: The outcomes of these reactions are the formation of the specified products, which can be used in further synthetic steps .
3. Alkyl Orthoesters in Organic Transformations
- Summary of Application: Alkyl orthoesters, which are structurally similar to Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, are valuable substrates in various organic transformations .
- Methods of Application: Alkyl orthoesters are synthesized via nucleophilic substitution reactions . They are used in various classes of two-component and multi-component organic reactions .
- Results or Outcomes: Alkyl orthoesters have many applications in several branches of science, such as polymers, liquid-crystalline compounds, biochemistry, medicine, medicinal organic chemistry, inorganic chemistry, organometallic chemistry, dynamic covalent chemistry, supramolecular chemistry, and crystal structure analysis .
4. Pyridinium Salts in Bioactive Pharmaceuticals
- Summary of Application: Pyridinium salts, which are structurally diverse and found in many natural products and bioactive pharmaceuticals, have played an intriguing role in a wide range of research topics .
- Methods of Application: The review highlights the pyridinium salts in terms of their synthetic routes and reactivity .
- Results or Outcomes: Pyridinium salts have importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
5. Thiazolidine Derivatives in Biological Applications
- Summary of Application: Thiazolidine motifs, which are structurally similar to Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .
- Methods of Application: Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .
- Results or Outcomes: Thiazolidine derivatives show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
6. Transesterification of β-Keto Esters
- Summary of Application: β-Keto esters, which are structurally similar to Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, are important synthons in synthetic chemistry . They often constitute a core building block in complex medicinal compounds .
- Methods of Application: The transesterification of β-keto esters has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel .
- Results or Outcomes: β-Keto ester groups may be selectively transesterified over other esters such as simple, α-keto esters or γ-keto esters .
Safety And Hazards
Propiedades
IUPAC Name |
ethyl (2S)-2-amino-4-phenylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFKZMFFSIYCOV-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370388 | |
| Record name | Ethyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride | |
CAS RN |
90891-21-7 | |
| Record name | Ethyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-ethyl 2-amino-4-phenylbutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






